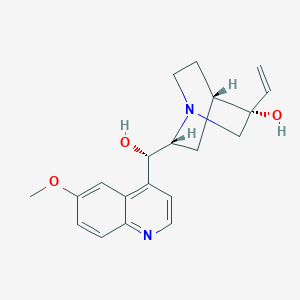

3-Hydroxyquinidine

Beschreibung

Significance as a Key Biotransformation Product of Quinidine (B1679956)

The biotransformation of quinidine in the liver is extensive, with 60% to 85% of the drug being converted into various metabolites. nih.gov Among these, (3S)-3-hydroxyquinidine is the major metabolite. rsc.orgcaymanchem.com This hydroxylation reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. caymanchem.compsu.edu In fact, the formation of 3-hydroxyquinidine (B22111) is so specific to this enzyme that it is used as a marker for CYP3A4 activity in in-vitro studies. caymanchem.com

Historical Overview of its Identification and Initial Research

The investigation into the metabolic fate of Cinchona alkaloids dates back to the mid-20th century. One of the foundational studies in this area was conducted by Brodie and his colleagues in 1951, who identified metabolic products of these alkaloids in human urine, laying the groundwork for future research. nih.gov

The specific identification and characterization of this compound as a major metabolite of quinidine gained momentum in the 1970s. A pivotal development during this period was the establishment of sensitive and specific analytical methods, such as high-pressure liquid chromatography (HPLC), which allowed for the accurate measurement of quinidine and its metabolites in biological fluids. nih.gov These advancements were crucial in differentiating this compound from its parent compound and other metabolites, which was a limitation of earlier, less specific fluorometric assays.

By the late 1970s and 1980s, research began to focus on the pharmacological properties of this compound. Studies from this era demonstrated that this compound is not an inert byproduct but possesses its own pharmacological activity. medchemexpress.com This discovery was significant as it suggested that the clinical effects of quinidine administration were due to both the parent drug and its active metabolites. Subsequent research further elucidated its synthesis, conformational structure, and its role in the pharmacodynamics of quinidine. rsc.org

Detailed Research Findings

| Parameter | Finding | Reference |

| Metabolite Status | Major biotransformation product of quinidine. | rsc.org |

| Enzymatic Pathway | Primarily formed by (3S)-3-hydroxylation via the cytochrome P450 isoform CYP3A4. | caymanchem.compsu.edu |

| Pharmacological Activity | Possesses antiarrhythmic properties, estimated to be about half as potent as quinidine. | nih.gov |

| Stereochemistry | The structure has been confirmed as (3S)-3-hydroxyquinidine through various analytical techniques including NMR and X-ray crystallography. | rsc.org |

| Historical Identification | Early studies on Cinchona alkaloid metabolites in the 1950s paved the way for its specific identification with the advent of advanced analytical methods in the 1970s. | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-LGWHJFRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024742 | |

| Record name | (3S)-hydroxyquinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53467-23-5 | |

| Record name | (9S)-6′-Methoxycinchonan-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53467-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyquinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-hydroxyquinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYQUINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Stereochemical Characterization of 3 Hydroxyquinidine

Advanced Structural Confirmation Techniques

To unequivocally determine the three-dimensional arrangement of atoms, researchers have turned to high-resolution crystallographic methods.

Single-crystal X-ray diffraction stands as the gold standard for determining molecular structure in the solid state. For 3-Hydroxyquinidine (B22111), this technique was successfully applied to its methanesulphonate salt, providing unambiguous proof of its structure. rsc.org The analysis of the crystal structure revealed the precise bond lengths, angles, and the conformation of the molecule when packed in a crystalline lattice.

In a related study confirming the stereochemistry of the diastereomer, (3S)-3-hydroxyquinine (the major metabolite of quinine), researchers synthesized its 9-aceto analogue. This derivative was then subjected to single-crystal X-ray analysis, which definitively confirmed the (3S) configuration at the C-3 position. nih.gov These studies highlight the power of X-ray crystallography in providing foundational, high-resolution data on the solid-state structure of these complex alkaloids.

Table 1: Crystallographic Analysis Summary This interactive table would typically contain crystal system, space group, unit cell dimensions, and key refinement parameters. However, the specific crystallographic data for (3S)-3-hydroxyquinidine methanesulphonate is not publicly available in the referenced abstracts.

| Parameter | (3S)-3-hydroxyquinidine methanesulphonate |

|---|---|

| Crystal System | Data not available in abstract |

| Space Group | Data not available in abstract |

| Unit Cell Dimensions | Data not available in abstract |

| Key Findings | Confirmed the (3S) absolute stereochemistry and the solid-state conformation. rsc.org |

The absolute stereochemistry of this compound was initially established as (3S) through comparisons of its ¹³C NMR spectra with those of specially synthesized model compounds. rsc.org This spectroscopic assignment was subsequently verified with complete certainty by the single-crystal X-ray analysis performed on the (3S)-3-hydroxyquinidine methanesulphonate salt, which provided a definitive and independent confirmation of the molecule's absolute configuration. rsc.org

Conformational Analysis

Understanding how this compound adopts different shapes through rotation around its single bonds is crucial, as these conformations can vary between the gas, solution, and solid phases.

The conformational preferences of this compound in the gas phase, free from solvent or crystal packing influences, have been investigated using theoretical methods. rsc.org Molecular modeling techniques are employed to calculate the energies of various possible conformations. These calculations typically identify the lowest-energy conformers, which are predicted to be the most stable and thus most populated in the gas phase. While it is known that these studies were conducted, the specific details of the preferred gas-phase conformers, such as the key torsion angles and their relative energies, are not available in the cited literature abstracts. rsc.org

In the solution phase, the conformation of a molecule is influenced by its interactions with solvent molecules. For this compound, Nuclear Overhauser Effect (NOE) studies were utilized to deduce its preferred shape in solution. rsc.org NOE is an NMR technique that can identify protons that are close to each other in space, providing crucial distance constraints that help to define the three-dimensional structure. The results from these NOE studies were compared with both the solid-state X-ray structure and the gas-phase computational models to build a comprehensive understanding of the molecule's conformational behavior. rsc.org

Molecular modeling serves as a powerful tool to bridge experimental findings and provide a more dynamic picture of molecular conformation. For this compound, molecular modeling was used to derive its conformational preferences in both the gas and solution phases. rsc.org These computational approaches, likely employing molecular mechanics force fields, allow for the systematic exploration of the potential energy surface of the molecule. By rotating the flexible bonds, different conformers can be generated and their relative stability assessed. The conformations predicted by these models were then critically compared against the empirical data obtained from X-ray crystallography (solid-state) and NOE studies (solution-state) to validate the computational models and understand the shifts in conformational preference across different environments. rsc.org

Table 2: Conformational Analysis Summary This table would ideally present the key dihedral angles defining the preferred conformations in each phase. This specific data is not available in the public domain abstracts.

| Phase | Methodology | Key Findings/Preferred Conformation |

|---|---|---|

| Gas-Phase | Molecular Modeling | Specific conformer data not available in abstract rsc.org |

| Solution-Phase | NOE Studies | Conformation determined and compared to other phases rsc.org |

| Solid-State | Single-Crystal X-ray Diffraction | Conformation definitively established rsc.org |

Compound Index

Nuclear Overhauser Effect (NOE) Studies

Nuclear Overhauser Effect (NOE) spectroscopy provides invaluable insights into the spatial proximity of protons within a molecule, thereby defining its conformation in solution. For this compound, NOE studies have been instrumental in establishing the relative orientation of key substituents around the quinuclidine (B89598) and quinoline (B57606) ring systems. rsc.org

The stereochemistry of this compound was definitively established as (3S)-3-hydroxyquinidine through comprehensive analysis of its ¹H and ¹³C NMR spectra, along with IR, UV, and mass spectral data. rsc.org The solution-phase conformation of the metabolite was further investigated using NOE difference spectroscopy. These studies revealed specific through-space interactions between protons, allowing for the construction of a detailed conformational model.

While the specific, quantitative NOE correlations for this compound are detailed in specialized literature, the general findings indicate a conformation that largely parallels that of its parent alkaloid, quinidine (B1679956). rsc.orgnih.gov Key NOE interactions would be expected between the protons of the quinuclidine core and the quinoline moiety, as well as with the vinyl and hydroxyl groups. These interactions are crucial for defining the torsional angles between the two main ring systems.

Table 1: Illustrative Representation of Potential NOE Correlations in this compound

| Irradiated Proton(s) | Observed NOE Enhancement on Proton(s) | Implied Spatial Proximity |

| H-9 (carbinol proton) | Protons on the quinoline ring (e.g., H-2', H-8') | Defines the orientation of the quinoline ring relative to the quinuclidine core. |

| Protons of the vinyl group | Protons on the quinuclidine ring | Establishes the orientation of the vinyl substituent. |

| H-3 proton | Protons on the quinuclidine ring | Confirms the local stereochemistry at the C-3 position. |

| Methoxy (B1213986) group protons | H-5' or H-7' on the quinoline ring | Confirms the position of the methoxy group. |

Correlation of Computed and Experimental Conformations

A critical aspect of modern structural elucidation is the synergy between experimental data and theoretical calculations. For this compound, the solution-phase conformation determined by NOE studies has been compared with both gas-phase conformations derived from molecular modeling and the solid-state conformation observed through single-crystal X-ray analysis of its methanesulphonate salt. rsc.org

Computational methods, such as Density Functional Theory (DFT) and other molecular mechanics force fields, are employed to calculate the potential energy of various conformations of a molecule. The lowest energy conformations (global and local minima) represent the most probable structures. For this compound, these computational models provide theoretical values for key geometric parameters, such as dihedral angles, which can then be compared to the experimentally derived data.

The conformation of the parent compound, quinidine, has been a subject of such comparative studies, which show a good correlation between the solution NMR data, X-ray crystallographic structures, and computed models. It has been noted that the conformations of quinidine metabolites in solution generally parallel those of the parent alkaloid. nih.gov The X-ray molecular structure of (3S)-3-hydroxyquinidine methanesulphonate has provided a definitive solid-state picture, which serves as a crucial benchmark for both the solution-phase NMR data and the computational models. rsc.org

Table 2: Comparison of Key Conformational Parameters for Cinchona Alkaloids (Illustrative)

| Parameter | Experimental (X-ray Crystallography) | Experimental (Solution NMR - NOE derived) | Computed (Molecular Modeling) |

| Torsional Angle (C4-C9-C8-C7) | Value in degrees (e.g., from crystal structure) | Inferred range based on NOE constraints | Predicted value in degrees (e.g., from DFT) |

| Torsional Angle (C3-C4-C9-O) | Value in degrees | Inferred range based on NOE constraints | Predicted value in degrees |

| Inter-atomic Distance (H9...H2') | Measured distance in Å | Estimated distance from NOE intensity | Calculated distance in Å |

This table illustrates the type of data compared in conformational analysis studies of cinchona alkaloids. The specific values for this compound are found within specialized research publications.

The congruence between the experimental (NOE and X-ray) and computed data provides a high degree of confidence in the assigned structure and stereochemistry of this compound.

Enzymatic Biotransformation Pathways and Mechanisms of 3 Hydroxyquinidine Formation

Identification and Characterization of Cytochrome P450 (CYP) Isozymes

Research has extensively investigated the specific CYP isoforms responsible for the 3-hydroxylation of quinidine (B1679956). These studies, utilizing human liver microsomes and recombinant CYP enzymes, have provided clear insights into the primary enzymes involved and the potential contributions of other isoforms.

Primary Role of CYP3A4 in 3-Hydroxylation of Quinidine

Multiple studies unequivocally demonstrate that CYP3A4 is the principal enzyme catalyzing the (3S)-3-hydroxylation of quinidine in human liver microsomes. drugbank.comcaymanchem.compsu.edunih.govontosight.ai Investigations using yeast strains expressing various human CYPs have shown that only CYP3A4 actively catalyzes this specific hydroxylation reaction. psu.edunih.gov Furthermore, statistically significant correlations have been observed between CYP3A4 content in human liver microsome preparations and the rate of 3-hydroxyquinidine (B22111) formation. psu.edunih.gov In vivo studies have also supported this finding, indicating that the formation clearance of this compound is significantly impacted by known CYP3A4 modulators. researchgate.netthedea.orgnih.gov

Investigation of Other Contributing CYP Isoforms (e.g., CYP2C9, CYP2E1, CYP3A5)

While CYP3A4 plays the dominant role, the potential involvement of other CYP isoforms in quinidine metabolism, including the formation of this compound, has been explored. Studies using isozyme-specific inhibitors of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 have shown little or no inhibition of this compound formation, with Ki values comparable to previously reported values for these inhibitors against their specific target enzymes. psu.edunih.gov Although CYP2C9 and CYP2E1 were found to catalyze minor proportions of quinidine N-oxidation, their significant involvement in the 3-hydroxylation pathway is considered unlikely based on in vitro and in vivo data. psu.edunih.govthedea.orgnih.gov

Research investigating CYP3A5's role in quinidine metabolism, particularly the 3-hydroxylation, has indicated very low activity compared to CYP3A4. psu.edu While some studies on quinine (B1679958) (an enantiomer of quinidine) metabolism suggested similar catalytic extent by CYP3A4 and CYP3A5 for 3-hydroxylation in certain in vitro systems, the consensus for quinidine specifically points to CYP3A4 as the overwhelmingly primary enzyme responsible for this compound formation. drugbank.comresearchgate.net

Enzyme Kinetics of this compound Formation

The enzymatic formation of this compound by CYP3A4 follows Michaelis-Menten kinetics, which describes the rate of enzymatic reactions. Studies have determined key kinetic parameters in various in vitro systems.

Michaelis-Menten Parameters (Km, Vmax) from In Vitro Systems

In vitro studies using human liver microsomes have characterized the kinetics of this compound formation. The reaction typically follows Michaelis-Menten kinetics, exhibiting a saturable process. psu.edunih.govpsu.edu Mean values for the Michaelis constant (Km) and maximal reaction velocity (Vmax) have been reported. For instance, a study using human liver microsomes reported mean values of Vmax at 74.4 nmol/mg/h and Km at 74.2 µM for this compound formation. psu.edunih.gov Studies using yeast-expressed CYP3A4 have shown comparable apparent Km values. psu.edu

Table 1: Michaelis-Menten Parameters for this compound Formation

| System | Parameter | Mean Value | Unit | Source |

| Human Liver Microsomes | Vmax | 74.4 | nmol/mg/h | psu.edunih.gov |

| Human Liver Microsomes | Km | 74.2 | µM | psu.edunih.gov |

| Yeast-Expressed CYP3A4 | Km | ~70.9 | µM | psu.edu |

| Rat Liver Microsomes | Km | 47.1 ± 5.9 | µM | nih.gov |

| Rat Liver Microsomes | Vmax | 942 ± 11.7 | pmol/mg/h | nih.gov |

These parameters provide quantitative measures of the affinity of CYP3A4 for quinidine (represented by Km) and the maximum rate at which the enzyme can catalyze the hydroxylation reaction (represented by Vmax).

Inhibition Kinetics of 3-Hydroxylation

The formation of this compound is subject to inhibition by various compounds, particularly those that interact with CYP3A4. Inhibition kinetics studies help identify potent inhibitors and understand their mechanisms of action.

Potent Inhibitors (e.g., Ketoconazole (B1673606), Itraconazole)

Potent inhibitors of CYP3A4, such as ketoconazole and itraconazole (B105839), have been shown to significantly inhibit the formation of this compound. psu.edunih.govthedea.orgnih.gov In vitro studies have demonstrated that these azole antifungal agents can reduce the formation of this compound by a large percentage, often 90-95%, with low Ki values. psu.edu The inhibition kinetics for 3-hydroxylation can often be described by a one-site inhibition model. psu.edu

In vivo studies corroborate these findings, showing that concomitant administration of itraconazole significantly reduces the partial clearance of quinidine by 3-hydroxylation. thedea.orgnih.gov Ketoconazole has also been identified as a potent inhibitor of quinidine 3-hydroxylation in studies involving human liver microsomes. psu.edunih.govdrugbank.com

Table 2: Inhibition of this compound Formation by Potent Inhibitors

| Inhibitor | Effect on 3-Hydroxylation | Ki Value (In Vitro) | Source |

| Ketoconazole | Potent inhibition (90-95% reduction in formation observed) | < 5 µM | psu.edunih.gov |

| Itraconazole | Potent inhibition (90-95% reduction in formation observed) | < 5 µM | psu.edunih.gov |

| Itraconazole | Significantly reduces partial clearance in vivo | Not specified | thedea.orgnih.gov |

| Ketoconazole | Potent inhibition in human liver microsomes | Not specified | psu.edunih.govdrugbank.com |

These findings highlight the susceptibility of the 3-hydroxylation pathway of quinidine to inhibition by strong CYP3A4 inhibitors, which can have significant implications for drug interactions.

Weak Inhibitors (e.g., Erythromycin, Fluconazole)

Studies investigating the impact of various inhibitors on quinidine metabolism have identified certain compounds classified as weak inhibitors of CYP3A4 that can influence the formation of this compound. Erythromycin, a macrolide antibiotic, has been shown to inhibit CYP3A-catalyzed reactions, including the 3-hydroxylation of quinine (a diastereomer of quinidine) in rat liver microsomes, albeit with relatively high IC50 values, indicating a weak inhibitory effect. nih.govoup.com Fluconazole (B54011), an antifungal medication, has also been identified as an inhibitor of this compound formation, with a reported Ki value of 20.1 µM in rat liver microsomes. nih.gov While these compounds are considered weak inhibitors in the context of quinidine 3-hydroxylation compared to potent inhibitors like ketoconazole, their presence can still affect the metabolic rate of quinidine and thus the formation of this compound. psu.edunih.govnih.gov

Correlation with Established CYP3A4 Biomarker Reactions

The formation of this compound has been investigated for its potential as a biomarker for CYP3A4 activity. In vitro studies using human liver microsomes have shown statistically significant correlations between the immunoquantified content of CYP3A4 and the formation of this compound. psu.edunih.gov Furthermore, the formation clearance of this compound has been suggested as a useful index of CYP3A4 activity in vivo. researchgate.netnih.gov Studies have explored the correlation of this compound formation clearance with other established probe-based assays for various CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6. researchgate.netnih.gov Research indicates that the formation clearance of this compound does not significantly correlate with the activity of these other CYP enzymes or with the urinary excretion of 6β-hydroxycortisol, another suggested CYP3A4 marker. researchgate.netnih.gov However, a good correlation has been observed between the formation clearance of this compound and point values of this compound to quinidine ratios in plasma and urine. researchgate.netnih.gov The 3-hydroxylation of quinine (a closely related compound) has also been proven as a biomarker reaction for CYP3A4 activity, showing correlation with CYP3A4 apoprotein levels and other CYP3A activities. sci-hub.sefrontiersin.org

Biotransformation Studies in In Vitro Models

In vitro models are crucial tools for understanding the enzymatic biotransformation of quinidine and the formation of this compound. These models allow for controlled environments to identify the involved enzymes, determine kinetic parameters, and investigate the effects of inhibitors and inducers.

Human Liver Microsome Preparations

Human liver microsomes are widely used in vitro systems for studying drug metabolism. Studies using human liver microsome preparations have confirmed that CYP3A4 is the primary enzyme responsible for the (3S)-3-hydroxylation of quinidine. researchgate.netpsu.edunih.govcaymanchem.com These studies have characterized the enzyme kinetics of this compound formation, demonstrating compliance with Michaelis-Menten kinetics. psu.edunih.gov Mean values for the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for this compound formation in human liver microsomes have been reported. For instance, mean Vmax and Km values were found to be 74.4 nmol/mg/h and 74.2 µM, respectively, in one study. psu.edunih.gov Correlation studies in human liver microsomes have shown a statistically significant relationship between CYP3A4 content and the rate of this compound formation. psu.edunih.gov

Recombinant Yeast-Expressed CYP Systems

Recombinant CYP systems, such as those expressed in yeast, provide a way to study the activity of individual CYP isoforms in a controlled environment. Studies utilizing yeast strains expressing various human CYPs have provided strong evidence for the specificity of CYP3A4 in the formation of (3S)-3-hydroxyquinidine. psu.edunih.gov These studies have shown that among the tested human CYP isoforms, only CYP3A4 actively catalyzed the (3S)-3-hydroxylation of quinidine. psu.edunih.gov The apparent Km values estimated from experiments with yeast-expressed CYP3A4 have been found to be in concordance with those obtained from human liver microsomes. psu.edunih.gov

Animal Liver Microsome Models (e.g., Rat)

Animal liver microsomes, such as those from rats, have also been used to study quinidine metabolism and this compound formation. While there can be interspecies differences in CYP expression and activity, rat liver microsomes have been utilized as a model for screening CYP3A enzyme activity. nih.gov Studies in rat liver microsomes have characterized the Michaelis-Menten parameters for the formation of this compound. nih.gov For example, mean Km and Vmax values of 47.1 µM and 942 pmol/mg/h, respectively, have been reported for this compound formation from quinidine sulfate (B86663) in rat liver microsomes. nih.gov Inhibition studies in rat liver microsomes have also shown that compounds like fluconazole can inhibit this compound formation, indicating the involvement of CYP3A enzymes in this model. nih.gov Animal models like the rat and dog have been suggested as qualitatively and quantitatively suitable for exploring quinine 3-hydroxylase activity and screening for drug interactions, although some inconsistencies with human data may exist. nih.gov

Interplay with Other Metabolic Pathways of Quinidine

Quinidine undergoes hepatic biotransformation through multiple metabolic pathways, with 3-hydroxylation being the major route mediated by CYP3A4. drugbank.comnih.gov However, other metabolic transformations also occur, including N-oxidation, which leads to the formation of quinidine N-oxide. psu.edunih.gov While CYP3A4 is the most active enzyme in quinidine N-oxidation, other enzymes like CYP2C9 and CYP2E1 may also contribute to a minor extent. psu.edunih.gov The formation of this compound is considered a more specific marker reaction for CYP3A4 activity compared to quinidine N-oxide formation. psu.edunih.gov

Data Tables

| In Vitro Model | Enzyme Involved | Reaction | Kinetic Parameter | Value (Mean ± SD) | Unit | Citation |

| Human Liver Microsomes | CYP3A4 | Quinidine 3-hydroxylation | Vmax | 74.4 | nmol/mg/h | psu.edunih.gov |

| Human Liver Microsomes | CYP3A4 | Quinidine 3-hydroxylation | Km | 74.2 | µM | psu.edunih.gov |

| Rat Liver Microsomes | CYP3A | Quinidine 3-hydroxylation | Km | 47.1 ± 5.9 | µM | nih.gov |

| Rat Liver Microsomes | CYP3A | Quinidine 3-hydroxylation | Vmax | 942 ± 11.7 | pmol/mg/h | nih.gov |

| Recombinant Yeast-Expressed CYP3A4 | CYP3A4 | Quinidine 3-hydroxylation | Km (apparent) | 70.9 | µM | psu.edunih.gov |

| Recombinant Wild-Type CYP3A41A | CYP3A4 | Quinine 3-hydroxylation | Km (apparent) | 16 | µM | frontiersin.org |

| Recombinant Wild-Type CYP3A41A | CYP3A4 | Quinine 3-hydroxylation | Vmax | 3.5 | pmol/min/pmol | frontiersin.org |

| Recombinant Wild-Type CYP3A4*1A | CYP3A4 | Quinine 3-hydroxylation | CLint | 217.5 | µl/min/nmol | frontiersin.org |

| Inhibitor | Enzyme Inhibited (Context) | Ki Value (Rat Liver Microsomes) | Unit | Citation |

| Fluconazole | CYP3A | 20.1 | µM | nih.gov |

Comparison with Quinidine N-Oxide Formation

Quinidine undergoes other metabolic transformations in addition to 3-hydroxylation, including N-oxidation, which yields quinidine N-oxide drugbank.comnih.govcaymanchem.com. While both 3-hydroxylation and N-oxidation are significant metabolic pathways for quinidine, they differ in their enzymatic catalysis profiles.

CYP3A4 is the most active enzyme in the formation of quinidine N-oxide, similar to its role in 3-hydroxylation. However, unlike 3-hydroxylation which is almost exclusively catalyzed by CYP3A4, the formation of quinidine N-oxide also involves contributions from other CYP isoforms, including CYP2C9 and CYP2E1, albeit to a minor extent psu.edunih.gov. This suggests that N-oxidation is a less specific marker reaction for CYP3A4 activity compared to 3-hydroxylation psu.edunih.gov.

Studies using specific CYP inhibitors and correlations between CYP content and metabolite formation rates in human liver microsomes have supported the distinct enzymatic profiles of these two pathways. Potent CYP3A4 inhibitors significantly reduce the formation of both this compound and quinidine N-oxide, but the inhibition of N-oxidation is often less complete, further indicating the involvement of additional enzymes in the N-oxidation pathway psu.edunih.gov.

Relative Importance of 3-Hydroxylation in Quinidine Metabolism

The high intrinsic clearance observed for this compound formation in human liver microsomes further underscores its importance as a primary metabolic route for quinidine nih.gov. The reaction is also considered a specific probe for CYP3A4 activity in human liver microsome preparations psu.edunih.gov.

Impact of Biological Conditions on In Vitro Biotransformation

In vitro systems, such as human liver microsomes and hepatocytes, are widely used to study drug metabolism and predict in vivo biotransformation. The enzymatic activity and metabolic profiles observed in these systems can be influenced by various biological conditions, including alterations in liver function.

Liver Function Alterations in In Vitro Systems

Alterations in liver function, particularly those associated with conditions like cirrhosis, can significantly impact the expression and activity of CYP enzymes, including CYP3A4, which is crucial for this compound formation nih.govwjgnet.com. Studies have shown that the content and activity of various CYP enzymes, including CYP3A4, can be markedly reduced in liver cirrhosis, often in proportion to the severity of the condition wjgnet.com.

While in vitro systems using microsomes or hepatocytes from donors with varying degrees of liver function impairment can help assess these impacts, it is important to consider that the in vitro environment may not fully replicate the complex physiological changes occurring in a diseased liver in vivo wjgnet.comrsc.org. Factors such as reduced enzyme content, altered hepatic extraction ratios, and changes in protein binding can all contribute to altered drug metabolism in liver disease wjgnet.com.

In vitro studies using liver microsomes from individuals with impaired liver function may show decreased rates of this compound formation compared to those from healthy individuals, reflecting the reduced CYP3A4 activity. However, predicting the exact impact on in vivo metabolism requires careful consideration and often involves combining in vitro data with modeling and simulation techniques rsc.org.

Data from in vitro studies, such as enzyme kinetic parameters (Km, Vmax) determined in liver microsomes, provide valuable insights into the intrinsic metabolic capacity of the enzymes involved in this compound formation. However, translating these findings to the in vivo situation, especially in the context of altered liver function, necessitates accounting for other physiological factors that influence drug disposition rsc.org.

Table 1: Key Enzymatic Pathways in Quinidine Metabolism

| Metabolite | Primary Enzyme(s) Involved | Specificity for CYP3A4 |

| This compound | CYP3A4 | High |

| Quinidine N-Oxide | CYP3A4, CYP2C9, CYP2E1 | Lower |

Table 2: Representative Kinetic Parameters for this compound Formation

| System | Km (µM) | Vmax (nmol/mg/h) | Reference |

| Human Liver Microsomes | 74.0 | 74.4 | psu.edunih.gov |

| Yeast-Expressed CYP3A4 | 70.9 | Not specified | psu.edu |

| Human Liver Microsomes | 4 | Not specified | nih.gov |

Note: Kinetic parameters can vary depending on the specific study conditions and the source of microsomes.

Analytical Methodologies for Research and Quantification of 3 Hydroxyquinidine

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical chemistry of 3-Hydroxyquinidine (B22111), enabling its separation from its parent compound, quinidine (B1679956), and other related substances in complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the specific and sensitive measurement of this compound. nih.gov Various HPLC methods have been developed, proving to be rapid, precise, and robust for routine clinical and research applications. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. These methods typically employ a nonpolar stationary phase (like C18) and a polar mobile phase.

A sensitive and selective HPLC assay was developed for the simultaneous measurement of quinidine and (3S)-3-hydroxyquinidine in human serum. nih.gov This method involves a benzene (B151609) extraction of alkalinized serum, followed by analysis on a reversed-phase column. nih.gov It has a lower limit of sensitivity of 5 ng/mL for both compounds and demonstrates good precision, with coefficients of variation of 6% for (3S)-3-hydroxyquinidine. nih.gov Another bonded reversed-phase HPLC method uses toluene (B28343) for extraction from a small serum volume (100 microliters) and has proven effective in a clinical chemistry laboratory setting, with inter-assay coefficients of variation between 2.5% and 5.5%. nih.gov

A simple RP-HPLC method has also been established for analyzing quinine (B1679958) and its metabolite, 3-hydroxyquinine (B22115), from blood samples dried on filter paper, which is advantageous for studies in remote locations. nih.gov This method uses a liquid-liquid extraction followed by analysis on a reversed-phase system with fluorescence detection. nih.gov

Table 1: Examples of Reversed-Phase HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte(s) | Quinidine, (3S)-3-hydroxyquinidine | Quinidine, (3S)-3-hydroxyquinidine | Quinine, 3-hydroxyquinine |

| Matrix | Human Serum | Human Serum | Dried Blood Spots |

| Stationary Phase | Reverse Phase Column | Bonded Reverse Phase | Reversed-Phase C18 |

| Extraction | Benzene extraction of alkalinized serum | Toluene extraction | Toluene-butanol (75:25 v/v) extraction |

| Detection | Fluorescence | Absorbance or Fluorescence | Fluorescence |

| Limit of Sensitivity/Determination | 5 ng/mL nih.gov | Not specified | 10 nM nih.gov |

| Precision (CV%) | 6% for (3S)-3-hydroxyquinidine nih.gov | 2.5-5.5% (inter-assay) nih.gov | 4-10% (between-assay) nih.gov |

When conventional normal and reversed-phase chromatography methods fail to resolve certain quinidine analogs, ion-pair chromatography offers a successful alternative. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This new complex can then be retained and separated on a reversed-phase column. thermofisher.comyoutube.com For instance, the separation of quinidine analogs like dihydrocupreidine was achieved using n-octanesulfonate as the ion-pairing reagent in a methanol-water mobile phase, allowing for efficient quantitation from plasma samples. nih.gov The mechanism involves the hydrophobic part of the ion-pairing reagent adsorbing onto the stationary phase, creating a dynamic ion-exchange surface that interacts with the analytes. thermofisher.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used planar chromatographic technique applicable to the separation and identification of drugs and their metabolites. analyticaltoxicology.com For the analysis of quinidine and its metabolites, including this compound, TLC provides a specific and sensitive option that allows for the processing of multiple samples in batches. researchgate.net

One method involves extracting the compounds from a sample, applying the concentrated extract to a silica-gel-impregnated plate, and developing the chromatogram. researchgate.net Following separation, quantification can be achieved through techniques like fluorescence densitometry. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC), an advancement of TLC, utilizes higher quality plates with finer stationary phase particles, leading to enhanced resolution and the potential for more precise quantitative analysis. nih.gov

Table 2: TLC Method for Quinidine Analysis

| Parameter | Description |

| Technique | Thin-Layer Chromatography with fluorescence densitometry researchgate.net |

| Stationary Phase | Silica-gel-impregnated plates researchgate.net |

| Application | Specific and sensitive for measuring unmetabolized quinidine, allows for batch analysis researchgate.net |

| Detection | Fluorescence Densitometry researchgate.net |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of this compound, particularly in the context of metabolism screening studies. nih.gov CE offers the significant advantage of direct injection of complex samples like microsomal incubation mixtures, which eliminates the need for extensive sample preparation and speeds up analysis time. nih.gov

CE methods have been validated for determining (3S)-3-hydroxyquinidine (3OHQ), the metabolite of quinidine formed by the CYP3A4 enzyme. nih.gov These methods show excellent linearity and sensitivity. nih.gov For example, one study reported a concentration limit of detection (LOD) for 3OHQ in an incubation matrix of 52.11 ng/mL. nih.gov The low sample volume requirement of CE is another key benefit, reducing the consumption of expensive reagents. nih.gov The technique has been successfully used to characterize the formation of 3-OHQ in rat liver microsomes and to evaluate the inhibitory effects of various compounds on this metabolic pathway. nih.gov

Table 3: Capillary Electrophoresis Method for (3S)-3-hydroxyquinidine

| Parameter | Research Finding |

| Technique | Capillary Electrophoresis (CE) with direct injection nih.govnih.gov |

| Application | Metabolism screening studies, characterization of CYP3A4-mediated quinidine 3-hydroxylation nih.govnih.gov |

| Detection | Laser-Induced Fluorescence (LIF) or Absorbance nih.govnih.gov |

| Limit of Detection (LOD) | 52.11 ng/mL in incubation matrix nih.gov |

| Linearity | Correlation of 0.9950 nih.gov |

| Precision (RSD%) | 9.29% (at 175 ng/mL) and 5.68% (at 2250 ng/mL) nih.gov |

Detection Modalities

The choice of detector is critical for achieving the required sensitivity and selectivity in the analysis of this compound.

Fluorescence Detection: This is a highly sensitive and selective detection method for this compound and its parent compound, as these molecules are naturally fluorescent. nih.gov It is frequently paired with HPLC systems for quantifying low concentrations of the analyte in biological samples. nih.govnih.govnih.gov

UV Absorbance Detection: Ultraviolet (UV) absorbance is another common detection method used in HPLC analysis of this compound. nih.gov While generally less sensitive than fluorescence detection, it provides reliable quantification and can be utilized when fluorescence detectors are not available. nih.govnih.gov

Laser-Induced Fluorescence (LIF) Detection: When coupled with capillary electrophoresis, LIF detection provides exceptional sensitivity. nih.gov This makes it particularly suitable for metabolism studies where the concentration of the formed metabolite, this compound, can be very low. nih.govnih.gov The sensitivity of LIF allowed for the screening of weak inhibitors, which was not possible using absorbance detection in one study. nih.gov

Mass Spectrometry (MS): Though not as commonly detailed in the specific context of this compound in the provided search results, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique known for its high selectivity and sensitivity in therapeutic drug monitoring. mdpi.com It is widely used for the analysis of drug metabolites in biological matrices.

Fluorescence Detection

Fluorescence detection is a highly sensitive and selective method for the analysis of fluorescent compounds like this compound. When coupled with HPLC, it allows for the specific determination of this compound in complex biological samples such as serum and plasma.

One established method involves the use of a high-pressure liquid chromatograph with a reverse-phase column and a fluorescence detector for analyzing benzene extracts of alkalinized serum. nih.gov This technique has demonstrated a lower limit of sensitivity of 5 ng/mL for both quinidine and (3S)-3-hydroxyquinidine. nih.gov The precision of this assay is notable, with coefficients of variation of 6% for (3S)-3-hydroxyquinidine. nih.gov It is important to note that the (3S)-3-hydroxy metabolite possesses a fluorescence intensity similar to that of its parent compound, quinidine. nih.gov

Research has also utilized reverse-phase HPLC with fluorescence detection and equilibrium dialysis to measure total and free plasma concentrations of quinidine and its metabolites. researchgate.net Another simple HPLC method for the simultaneous analysis of quinine and 3-hydroxyquinine in dried blood spots on filter paper also employs fluorescence detection. the-ltg.org This method reports a limit of determination of 10 nM for both compounds. the-ltg.org

| Parameter | Finding | Source |

| Lower Limit of Sensitivity | 5 ng/mL | nih.gov |

| Coefficient of Variation | 6% | nih.gov |

| Limit of Determination | 10 nM | the-ltg.org |

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is another common technique used in conjunction with HPLC for the quantification of this compound. While generally less sensitive than fluorescence detection, it offers robustness and is suitable for various applications.

A bonded reversed-phase HPLC method has been developed for the analysis of serum quinidine and (3S)-3-hydroxyquinidine which can utilize either UV absorbance or fluorescence detectors. nih.gov This method has proven to be rapid and precise in a clinical chemistry laboratory setting, with inter-assay coefficients of variation ranging from 2.5% to 5.5%. nih.gov

For the simultaneous estimation of dextromethorphan (B48470) and quinidine in bulk and tablet formulations, an RP-HPLC method with UV detection at 230 nm has been established. ijpsr.com Furthermore, a fast HPLC method using a strong cation-exchange (SCX) column and UV detection at 250 nm has been developed for the selective analysis of quinine and quinidine in serum/plasma. the-ltg.org While this specific study focused on the parent compounds, the principles can be adapted for metabolite analysis.

| Parameter | Method | Finding | Source |

| Inter-assay Coefficient of Variation | HPLC-UV | 2.5–5.5% | nih.gov |

| Detection Wavelength | RP-HPLC-UV | 230 nm | ijpsr.com |

| Detection Wavelength | Fast HPLC-UV (SCX) | 250 nm | the-ltg.org |

Mass Spectrometry (MS) Detection

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a benchmark for the identification and quantification of drugs and their metabolites due to its high selectivity and sensitivity.

A rapid UPLC-MS/MS quantitative assay has been developed for quinine and (3S)-3-hydroxyquinine in urine, featuring a "dilute-and-shoot" sample preparation approach. medchemexpress.com This method demonstrated excellent linearity, with calibration curves for both analytes yielding R² values greater than 0.995 over a concentration range of 1.00 to 20.00 ng/mL. medchemexpress.com The intra- and inter-batch assay precision and accuracy were found to be within ±10% and 90-110%, respectively. medchemexpress.com

Another simple and rapid HPLC method coupled with an ion trap mass spectrometer with electrospray positive ionization has been validated for the quantification of quinidine in human plasma. farmaciajournal.com This LC-MS/MS method offers high throughput due to a straightforward sample preparation (protein precipitation) and a short analysis time. farmaciajournal.com

| Parameter | Method | Finding | Source |

| Linearity (R²) | UPLC-MS/MS | >0.995 | medchemexpress.com |

| Concentration Range | UPLC-MS/MS | 1.00–20.00 ng/mL | medchemexpress.com |

| Intra- and Inter-batch Precision | UPLC-MS/MS | Within ±10% | medchemexpress.com |

| Intra- and Inter-batch Accuracy | UPLC-MS/MS | 90–110% | medchemexpress.com |

| Analysis Time | HPLC-MS/MS | 1.6 min | farmaciajournal.com |

Laser-Induced Fluorescence (LIF) Detection

Laser-induced fluorescence (LIF) detection, when combined with capillary electrophoresis (CE), provides an exceptionally sensitive platform for analyzing minute sample volumes, making it ideal for metabolism screening experiments.

A CE-LIF method has been successfully used to determine the amount of (3S)-3-hydroxyquinidine formed in microsomal incubation mixtures, utilizing direct injection of the samples. nih.gov This method was validated and demonstrated a linear calibration with a correlation of 0.9950. nih.gov The concentration limit of detection (LOD) for this compound in the incubation matrix was determined to be 52.11 ng/mL, which corresponds to a mass LOD of approximately 521.1 fg for a 10 nL injection volume. nih.gov The relative standard deviations (RSDs) for control samples at 175 and 2250 ng/mL were 9.29% and 5.68%, respectively. nih.gov This sensitive detection, paired with the convenience of direct injection, presents an attractive approach for high-throughput metabolism screening. nih.gov

| Parameter | Method | Finding | Source |

| Linearity (Correlation) | CE-LIF | 0.9950 | nih.gov |

| Concentration Limit of Detection (LOD) | CE-LIF | 52.11 ng/mL | nih.gov |

| Mass Limit of Detection (LOD) | CE-LIF | ~521.1 fg | nih.gov |

| Relative Standard Deviation (RSD) at 175 ng/mL | CE-LIF | 9.29% | nih.gov |

| Relative Standard Deviation (RSD) at 2250 ng/mL | CE-LIF | 5.68% | nih.gov |

Sample Preparation and Matrix Effects for In Vitro Studies

Effective sample preparation is a critical step in the bioanalysis of this compound to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The choice of methodology depends on the analytical technique employed and the nature of the sample.

Extraction Methodologies (e.g., Solvent Extraction, Solid Phase Extraction)

Solvent Extraction (Liquid-Liquid Extraction - LLE): This is a conventional and widely used technique for the extraction of this compound from biological fluids. The process involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

One of the earliest HPLC methods for the specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum utilized a liquid-liquid extraction step with benzene from alkalinized serum. nih.gov A subsequent modification of this method replaced the more hazardous benzene with toluene for the extraction from a 100 µL serum sample. nih.gov Another approach for analyzing quinine and 3-hydroxyquinine from dried blood spots on filter paper involves liquid-liquid extraction with a toluene-butanol (75:25 v/v) mixture. the-ltg.org

Solid Phase Extraction (SPE): SPE has emerged as a more automated and often more reproducible alternative to LLE. It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.

An automated on-line SPE method has been developed for the routine monitoring of quinidine in plasma, achieving extraction recoveries in the range of 97.1-99.4%. nih.gov While this study focused on quinidine, the methodology is applicable to its metabolites. A novel SPE approach has also been demonstrated for the extraction of lipids from human plasma, highlighting the technique's advantages in providing equivalent or better qualitative and quantitative results compared to traditional LLE, with significant time and labor savings. nih.gov

| Methodology | Solvent/Sorbent | Matrix | Recovery | Source |

| Solvent Extraction | Benzene | Serum | 60% (for 3-hydroxy metabolite under specific non-HPLC fluorometric conditions) | nih.gov |

| Solvent Extraction | Toluene | Serum | Not specified | nih.gov |

| Solvent Extraction | Toluene-Butanol (75:25 v/v) | Dried Blood Spot | 78-109% | the-ltg.org |

| Solid Phase Extraction | Not specified | Plasma | 97.1-99.4% (for Quinidine) | nih.gov |

Direct Injection Techniques in CE

For certain analytical platforms like capillary electrophoresis (CE), direct injection of minimally treated samples is a viable and highly efficient approach, significantly reducing sample preparation time and complexity.

In the context of in vitro metabolism studies, a CE method coupled with laser-induced fluorescence (LIF) detection has been utilized for the determination of (3S)-3-hydroxyquinidine. nih.gov This method allows for the direct injection of microsomal incubation mixtures, making it an attractive technique for metabolism screening. nih.gov The small sample volume requirement of CE (e.g., 10 nL injection) further conserves the quantities of probe drug, microsomes, and other reagents needed for incubation studies. nih.gov This approach bypasses the need for laborious extraction procedures, thereby increasing throughput and simplifying the analytical workflow. nih.gov

Method Validation for Research Applications

Method validation for this compound ensures that the chosen analytical technique provides trustworthy data for research and clinical applications. Key validation parameters include linearity, sensitivity, precision, accuracy, and selectivity.

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. ich.org For the quantification of this compound, linearity is typically established by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (r) or coefficient of determination (r²) is indicative of a strong linear relationship. researchgate.net

In a rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method developed for quantifying (3S)-3-hydroxyquinine (an enantiomer of this compound) and its parent compound, calibration curves were constructed over a range of 1.00 to 20.00 ng/mL. nih.gov The method demonstrated excellent linearity, with coefficient of determination (r²) values consistently greater than 0.995. nih.gov It is generally recommended to use a minimum of five concentration points to establish linearity. ich.org

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Diluted Urine | 1.00 - 20.00 ng/mL | > 0.995 | nih.gov |

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. publisso.de These parameters are critical for determining the sensitivity of a method, especially when analyzing low concentrations of this compound in biological samples.

Several analytical methods have reported the sensitivity for this compound detection:

An early HPLC method using fluorescence detection reported a lower limit of sensitivity of 5 ng/mL for (3S)-3-hydroxyquinidine in serum. nih.gov

A subsequent HPLC method, also with fluorescence detection, established a limit of determination of 10 nM for (3S)-3-hydroxyquinidine in plasma and 25 nM in urine. nih.gov

| Analytical Method | Matrix | Parameter | Value | Source |

|---|---|---|---|---|

| HPLC with Fluorescence Detection | Serum | Limit of Sensitivity | 5 ng/mL | nih.gov |

| HPLC with Fluorescence Detection | Plasma | Limit of Determination | 10 nM | nih.gov |

| Urine | 25 nM |

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies on samples spiked with a known amount of the analyte. ich.orgmdpi.com

Validation studies for this compound have demonstrated high precision and accuracy:

A UPLC-MS/MS assay showed intra- and inter-batch precision within ±10% (expressed as RSD) and accuracy between 90-110% (expressed as percent recovery). nih.gov

An HPLC method for serum analysis reported a coefficient of variation of 6% for (3S)-3-hydroxyquinidine. nih.gov

Another HPLC method demonstrated interassay coefficients of variation ranging from 2.5% to 5.5% over more than a year of routine use. nih.gov

According to international guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. ich.org

| Analytical Method | Parameter | Finding | Source |

|---|---|---|---|

| UPLC-MS/MS | Precision (Intra- and Inter-batch) | Within ±10% RSD | nih.gov |

| Accuracy (Intra- and Inter-batch) | 90-110% Recovery | ||

| HPLC | Precision (Coefficient of Variation) | 6% | nih.gov |

| HPLC | Precision (Interassay Coefficient of Variation) | 2.5 - 5.5% | nih.gov |

Selectivity and specificity are related terms that describe the ability of an analytical method to measure the analyte of interest without interference from other components in the sample matrix. loesungsfabrik.de Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is often used to describe the method's ability to differentiate between multiple analytes. loesungsfabrik.de

For this compound, it is crucial that the analytical method can distinguish it from its parent drug, quinidine, as well as other metabolites and stereoisomers like (3S)-3-hydroxyquinine. nih.govtandfonline.com Early analytical techniques, such as double-extraction fluorometric assays, were found to be nonspecific. nih.gov The (3S)-3-hydroxy metabolite has a fluorescence intensity similar to that of quinidine, leading to co-measurement and overestimation of quinidine levels. nih.gov

High-performance liquid chromatography (HPLC) methods have proven to be highly selective and specific for this purpose. nih.govnih.gov By utilizing a reverse-phase column, these methods can effectively separate this compound from quinidine and other related compounds before detection. nih.gov The development of chiral stationary phases (CSPs) in HPLC further enhances selectivity, allowing for the separation of enantiomers, which is critical given the stereoisomeric nature of Cinchona alkaloids and their metabolites. bohrium.comnih.gov The specificity of HPLC methods is often confirmed by demonstrating the separation of the analyte from spiked impurities or by comparing results with a second, well-characterized analytical procedure. ich.org

Mechanistic Studies of 3 Hydroxyquinidine S Biological Activity in Vitro Models

Electrophysiological Effects in Isolated Tissues and Cells

In vitro studies have demonstrated that 3-hydroxyquinidine (B22111) exerts electrophysiological effects on cardiac tissues, impacting repolarization and exhibiting antiarrhythmic potential in specific experimental models.

Influence on Repolarization in Canine Purkinje Fibers In Vitro

Investigations using isolated canine Purkinje fibers have shown that this compound prolongs repolarization. Utilizing standard microelectrode techniques, researchers measured action potential duration (APD) at 90% repolarization (APD90) in canine Purkinje fibers superfused with this compound. Significant prolongation of APD90 was observed, particularly at long basic cycle lengths (BCLs) nih.govjacc.org. For instance, at a BCL of 4000 msec, this compound significantly prolonged APD90 nih.gov. The effects on maximum phase 0 upstroke slope of the action potential (Vmax), an indicator of sodium channel block, were also assessed. Vmax depression was observed and was greatest at short BCLs, with statistically significant changes seen at a BCL of 300 msec nih.gov. The time constants for the onset and recovery from frequency-dependent Vmax depression were found to be similar to those of quinidine (B1679956) nih.gov. Furthermore, at long cycle lengths, this compound, similar to quinidine and dihydroquinidine, was shown to cause early afterdepolarizations (EADs) nih.govjacc.org.

Prevention of Arrhythmias in Isolated Rat Hearts (e.g., Ventricular Fibrillation, Ventricular Tachycardia)

Studies using isolated rat heart models of reperfusion arrhythmia have investigated the ability of this compound to prevent ventricular fibrillation (VF) and ventricular tachycardia (VT). This compound has been shown to prevent both ventricular fibrillation and ventricular tachycardia after coronary reperfusion in a concentration-dependent manner in this model medchemexpress.comcaymanchem.commedchemexpress.cnnih.gov.

Comparative Pharmacodynamics with Quinidine In Vitro

Comparative studies have assessed the pharmacodynamic profile of this compound relative to its parent drug, quinidine, in in vitro settings.

Assessment of Relative Potency

In the isolated rat heart reperfusion arrhythmia model, the antiarrhythmic activity of this compound was compared to that of quinidine. Both compounds prevented ventricular fibrillation and ventricular tachycardia in a concentration-dependent manner nih.gov. The relationship between drug concentration in the perfusate and the fractional suppression of arrhythmia could be described by the Hill equation for both compounds nih.gov. While the Hill coefficient was similar, the concentration associated with 50% arrhythmia suppression was significantly higher for this compound compared to quinidine nih.gov. This indicated that the relative potency of this compound was approximately 20% of that of the parent compound in this model nih.gov.

Here is a table summarizing the relative potency based on the concentration for 50% arrhythmia suppression:

| Compound | Concentration for 50% Arrhythmia Suppression (mg/l) | Relative Potency (vs. Quinidine) |

| Quinidine | 2.2 ± 0.25 | 100% |

| This compound | 10.7 ± 0.3 | ~20% |

Investigation of Pharmacodynamic Interactions with Quinidine

The pharmacodynamic interaction between this compound and quinidine has been investigated in the isolated rat heart reperfusion arrhythmia model. To assess the interaction, the concentration-response curve for quinidine was determined in the presence of a constant concentration of this compound (4 mg/l) nih.gov. A method derived for quantitative assessment of the pharmacodynamic interaction of two compounds whose concentration-effect relationship can be described by the Hill equation was applied nih.gov. The results of this investigation indicated that the antiarrhythmic effects of this compound and quinidine are additive nih.gov.

Ion Channel Modulation and Receptor Binding

While direct, detailed evidence specifically for this compound's interaction with ion channels and receptors is less extensively documented compared to quinidine, its electrophysiological effects in isolated tissues suggest modulation of ion channels. Quinidine, the parent compound, is known to block the rapid sodium channel (INa), decreasing the phase zero of rapid depolarization of the action potential. It also reduces repolarizing K+ currents (IKr, IKs), the inward rectifier potassium current (IK1), and the transient outward potassium current Ito, as well as the L-type calcium current ICa and the late INa inward current drugbank.com. The observed prolongation of repolarization and Vmax depression by this compound in canine Purkinje fibers nih.gov are consistent with effects on sodium and potassium channels, similar to those of quinidine. Although not specific to this compound, studies on quinidine and its metabolites in canine Purkinje fibers indicate that this compound prolongs action potential and produces early afterdepolarizations at long cycle lengths, similar to quinidine, suggesting shared mechanisms of action on repolarizing currents jacc.org. Further specific studies directly characterizing the binding and modulation of various ion channels and receptors by this compound would provide more definitive evidence.

Q & A

Basic: What are the primary metabolic pathways of 3-Hydroxyquinidine in hepatic systems, and how are they quantitatively assessed?

Methodological Answer:

this compound is a major metabolite of quinidine, primarily formed via CYP3A4-mediated oxidation . To assess its metabolic pathways, researchers employ in vitro liver models (e.g., liver-on-a-chip devices) combined with kinetic modeling. Key steps include:

- Experimental Design : Measure parent drug (quinidine) and metabolite (this compound) concentration-time profiles under controlled conditions. Use hepatocyte systems with intact metabolic enzymes for physiological relevance .

- Quantitative Analysis : Estimate intrinsic clearance (CLint) and fraction metabolized (ƒm) using compartmental models. For example, Model 3 (which includes this compound formation and additional pathways like quinidine N-oxide production) showed ƒm values of 0.64–0.71 for this compound, validated via Bayesian Information Criterion (BIC) comparisons .

Advanced: How can researchers resolve discrepancies between in silico models predicting this compound metabolism kinetics?

Methodological Answer:

Discrepancies often arise from incomplete pathway characterization. For example:

- Model Comparison : Four models were tested in quinidine metabolism studies. Model 1 (single pathway) underperformed (BIC = 120), while Models 2–4 (multiple pathways) showed better fit (BIC = 85–90) .

- Resolution Strategies :

- Extended Incubation : Prolong experiments beyond 24 hours to capture delayed metabolite formation (e.g., quinidine N-oxide) .

- Supplementary Data : Quantify secondary metabolites (e.g., via LC-MS/MS) to validate competing pathways .

- Uncertainty Analysis : Use structural identifiability studies to assess parameter confidence intervals (e.g., ~50% uncertainty in CLint for this compound in Model 4) .

Basic: What analytical techniques are recommended for quantifying this compound in in vitro systems?

Methodological Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity .

- Validation : Include calibration curves (linear range: 0.1–100 µM), inter-day/intra-day precision (<15% RSD), and recovery studies (>80%) to ensure reproducibility .

- Data Reporting : Follow Beilstein Journal guidelines: report raw data in appendices, processed data in main text, and cite instrument parameters (e.g., column type, mobile phase) .

Advanced: What experimental designs optimize the identification of secondary metabolites in this compound metabolism studies?

Methodological Answer:

- Time-Course Experiments : Collect samples at multiple time points (e.g., 0, 6, 12, 24, 48 hours) to capture slow-forming metabolites .

- Enzyme Inhibition : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate pathways and confirm metabolite origins .

- Multi-Omics Integration : Combine metabolomics (untargeted LC-MS) with proteomics to correlate metabolite profiles with enzyme expression levels .

Basic: How does this compound interact with cytochrome P450 enzymes, and what implications does this have for drug interaction studies?

Methodological Answer:

- Enzyme Inhibition : this compound inhibits CYP2D6, as shown by mutant studies (e.g., F120A CYP2D6 variant catalyzes this compound formation) .

- Study Design :

Advanced: What statistical approaches are most effective for analyzing variability in this compound metabolic data across different hepatic models?

Methodological Answer:

- Hierarchical Bayesian Modeling : Account for inter-individual variability by pooling data across models (e.g., liver-on-a-chip vs. microsomes) to estimate population-level CLint .

- Sensitivity Analysis : Identify parameters (e.g., enzyme Vmax) contributing most to variability using Monte Carlo simulations .

- Ethical Reporting : Disclose raw data and computational scripts in supplementary materials to enable reproducibility .

Basic: How should researchers validate the identity and purity of newly synthesized this compound in pharmacological studies?

Methodological Answer:

- Spectroscopic Characterization : Use NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution MS to confirm molecular structure .

- Purity Assessment : Report HPLC chromatograms (purity >95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Literature Cross-Referencing : Compare spectral data with published values for quinidine metabolites .

Advanced: How can physiologically based pharmacokinetic (PBPK) modeling improve predictions of this compound disposition in humans?

Methodological Answer:

- Model Parameterization : Integrate in vitro CLint and ƒm values (from liver-on-a-chip data) with human physiological parameters (e.g., hepatic blood flow) .

- Validation : Compare simulated plasma concentrations with clinical data from quinidine trials, adjusting for renal excretion of this compound .

- Regulatory Compliance : Follow EMA/FDA guidelines for PBPK reporting, including sensitivity analysis and uncertainty quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.